molecular formula C6H11BO3 B2736782 (3-Oxocyclohexyl)boronic acid CAS No. 2377587-32-9

(3-Oxocyclohexyl)boronic acid

Cat. No.: B2736782
CAS No.: 2377587-32-9
M. Wt: 141.96
InChI Key: XPPSQVKWDDHUGO-UHFFFAOYSA-N
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Description

(3-Oxocyclohexyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Oxocyclohexyl)boronic acid involves the reaction of cyclohexanone with boronic acid derivatives. One common approach is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate, under controlled conditions . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of boronic esters as intermediates allows for efficient production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Oxocyclohexyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclohexylboronic acid
  • (4-Hydroxyphenyl)boronic acid

Comparison: (3-Oxocyclohexyl)boronic acid is unique due to the presence of both a boronic acid group and a cyclohexanone ring, which imparts distinct reactivity and stability compared to other boronic acids. For example, phenylboronic acid lacks the carbonyl functionality, making it less versatile in certain synthetic applications. Cyclohexylboronic acid, while similar in structure, does not possess the same reactivity as this compound due to the absence of the carbonyl group .

Properties

IUPAC Name

(3-oxocyclohexyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BO3/c8-6-3-1-2-5(4-6)7(9)10/h5,9-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPSQVKWDDHUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCC(=O)C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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